4-Pentyloxyphthalonitrile

Catalog No.
S1484255
CAS No.
106943-83-3
M.F
C13H14N2O
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentyloxyphthalonitrile

CAS Number

106943-83-3

Product Name

4-Pentyloxyphthalonitrile

IUPAC Name

4-pentoxybenzene-1,2-dicarbonitrile

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C13H14N2O/c1-2-3-4-7-16-13-6-5-11(9-14)12(8-13)10-15/h5-6,8H,2-4,7H2,1H3

InChI Key

LEYRHJFOAFEIDH-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC(=C(C=C1)C#N)C#N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)C#N)C#N

Synthesis and Characterization:

4-Pentyloxyphthalonitrile is an organic compound synthesized through various methods, including nucleophilic aromatic substitution and cross-coupling reactions. Researchers have characterized its properties using techniques like X-ray crystallography, spectroscopy (NMR, IR), and thermal analysis (TGA, DSC) to understand its structure, composition, and thermal behavior. []

Liquid Crystal Applications:

-Pentyloxyphthalonitrile exhibits liquid crystalline behavior, meaning it transitions from a crystalline solid to a liquid-like state with specific optical properties. This property makes it a potential candidate for various applications, including:

  • Display technology: 4-Pentyloxyphthalonitrile has been investigated as a component in liquid crystal displays due to its ability to influence the alignment and properties of liquid crystal molecules, potentially affecting display performance.
  • Electro-optic devices: The liquid crystalline nature of 4-Pentyloxyphthalonitrile allows for potential applications in various electro-optic devices, where the material's response to electric fields can be utilized for light modulation or manipulation.

Organic Photovoltaics:

Recent research explores the potential of 4-Pentyloxyphthalonitrile as an electron acceptor material in organic photovoltaic (OPV) devices. These devices convert light energy into electricity, and electron acceptors play a crucial role in separating and transporting generated charges. Studies suggest that 4-Pentyloxyphthalonitrile exhibits suitable properties for efficient charge transport and device performance.

Other Potential Applications:

-Pentyloxyphthalonitrile's unique properties are being investigated for various other potential applications, including:

  • Organic semiconductors: The compound's charge transport properties make it a potential candidate for organic semiconductors, which are organic materials exhibiting semiconducting behavior and finding applications in transistors and other electronic devices.
  • Sensors: The material's responsiveness to stimuli like light or electric fields opens up possibilities for its use in developing various sensors.

4-Pentyloxyphthalonitrile, also known as 1,2-Dicyano-4-pentyloxybenzene, is an organic compound with the molecular formula C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O} and a molecular weight of approximately 214.26 g/mol. This compound is characterized by a pentyloxy group attached to the benzene ring of the phthalonitrile structure, which enhances its solubility and reactivity compared to other derivatives. The presence of the nitrile groups contributes to its potential applications in various fields, including materials science and medicinal chemistry .

4-Pentyloxyphthalonitrile is versatile in its chemical reactivity, participating in several types of reactions:

  • Nucleophilic Substitution: The pentyloxy group can be replaced by other nucleophiles, allowing for the formation of various substituted phthalonitriles. Common reagents include alkoxides and amines, typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Oxidation: The compound can undergo oxidation reactions to yield quinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are often used in these reactions.
  • Reduction: Reduction processes can convert nitrile groups into amines or other reduced forms using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Research into the biological activity of 4-pentyloxyphthalonitrile is ongoing. Preliminary studies suggest that it may exhibit potential interactions with biomolecules, which could be leveraged for drug development. Its unique structure may influence its interaction with biological targets, making it a candidate for further pharmacological studies .

The synthesis of 4-pentyloxyphthalonitrile typically involves a nucleophilic substitution reaction. The most common method includes:

  • Starting Materials: 4-nitrophthalonitrile and pentanol.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
  • Mechanism: The nitro group is substituted by the pentyloxy group through nucleophilic attack, resulting in the formation of 4-pentyloxyphthalonitrile .

4-Pentyloxyphthalonitrile has several notable applications:

  • Material Science: It serves as a building block for synthesizing high-performance materials, including phthalonitrile resins known for their thermal stability and mechanical properties.
  • Organic Synthesis: Utilized in the synthesis of more complex organic molecules and polymers.
  • Pharmaceuticals: Investigated as a precursor for drug development due to its potential biological activity .

Interaction studies involving 4-pentyloxyphthalonitrile focus on its behavior in solution and its interactions with various metal ions. These studies are crucial for understanding how this compound behaves under different conditions and its potential applications as a sensor or catalyst. For instance, interactions with metal ions can lead to changes in fluorescence properties, making it valuable for sensing applications .

Several compounds share structural similarities with 4-pentyloxyphthalonitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-MethoxyphthalonitrileContains a methoxy group at position 4Different solubility and reactivity due to smaller group
4-EthoxyphthalonitrileContains an ethoxy group at position 4Affects chemical properties compared to pentyloxy
4-ButoxyphthalonitrileContains a butoxy group at position 4Shorter alkyl chain influences physical characteristics
4-(Dodecyloxy)phthalonitrileContains a dodecyloxy groupEnhanced solubility in organic solvents

The uniqueness of 4-pentyloxyphthalonitrile lies in its specific alkyl chain length, striking a balance between solubility and reactivity. This makes it particularly suitable for specialized applications that require specific physical or chemical properties not found in other derivatives.

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

4-Pentyloxyphthalonitrile

Dates

Last modified: 08-15-2023

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